molecular formula C5H3BrN4 B1511076 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159554-51-4

3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1511076
CAS No.: 1159554-51-4
M. Wt: 199.01 g/mol
InChI Key: QIUBYSDTNUNOLW-UHFFFAOYSA-N
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Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUBYSDTNUNOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743973
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine
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Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159554-51-4
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine
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Foundational & Exploratory

The Versatile Triazolo[4,3-a]pyrazine Scaffold: A Comprehensive Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][4] This bicyclic system, composed of a fused triazole and pyrazine ring, serves as a versatile template for the design of novel therapeutic agents across various disease areas. Its unique electronic properties and rigid structure allow for precise orientation of substituents to interact with biological targets, leading to potent and selective pharmacological effects. This in-depth technical guide provides a comprehensive overview of the diverse biological activities associated with the triazolo[4,3-a]pyrazine scaffold, delving into its applications in oncology, infectious diseases, and metabolic disorders. We will explore the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising compounds.

A Privileged Scaffold in Drug Discovery

The triazolo[4,3-a]pyrazine moiety is a key pharmacophore in several marketed drugs and clinical candidates, highlighting its importance in drug development.[1] One of the most notable examples is Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][4] The triazolopyrazine core in Sitagliptin is crucial for its interaction with the active site of the DPP-4 enzyme. Beyond metabolic diseases, this scaffold has demonstrated significant potential in oncology and infectious diseases, which will be the focus of this guide.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The triazolo[4,3-a]pyrazine scaffold has emerged as a promising framework for the development of novel anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Dual c-Met and VEGFR-2 Inhibition

Dysregulation of the HGF/c-Met signaling pathway is a key driver in many cancers, promoting tumor growth, invasion, and metastasis.[5] Similarly, the vascular endothelial growth factor receptor (VEGFR) plays a crucial role in tumor angiogenesis.[5] Consequently, dual inhibition of both c-Met and VEGFR-2 presents a compelling strategy to combat cancer.

Several[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent dual inhibitors of c-Met and VEGFR-2.[5][6] These compounds have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).[5][7]

One promising compound, 17l , exhibited excellent antiproliferative activities with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM against A549, MCF-7, and HeLa cells, respectively.[5] Furthermore, it demonstrated potent kinase inhibitory activity against c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM).[5] Mechanistic studies revealed that compound 17l induces G0/G1 cell cycle arrest and late apoptosis in A549 cells.[5]

The binding of hepatocyte growth factor (HGF) to its receptor c-Met, or vascular endothelial growth factor (VEGF) to VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Triazolo[4,3-a]pyrazine-based inhibitors competitively bind to the ATP-binding pocket of the c-Met and VEGFR-2 kinase domains, preventing their phosphorylation and subsequent activation of downstream signaling.[8]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Signaling pathway of dual c-Met/VEGFR-2 inhibition.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks.[3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality.[3]

A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent PARP1 inhibitors.[3] These compounds displayed significant antiproliferative effects against HR-deficient cancer cell lines, such as MDA-MB-436 (BRCA1-mutant) and Capan-1 (BRCA2-mutant).[3] Notably, some of these compounds were also effective against resistant Capan-1 cells, suggesting their potential to overcome acquired resistance to PARP1 inhibitors.[3]

Antiproliferative Activity Data
CompoundA549 IC50 (µM)[5]MCF-7 IC50 (µM)[5]HeLa IC50 (µM)[5]c-Met IC50 (nM)[5]VEGFR-2 IC50 (µM)[5]
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6
Foretinib (Control) -----
CompoundPARP1 IC50 (nM)[3]MDA-MB-436 IC50 (nM)[3]Capan-1 IC50 (nM)[3]
19k < 4.1< 1.9< 21.6
Olaparib (Control) ---
Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol describes a standard method for assessing the in vitro antiproliferative activity of triazolo[4,3-a]pyrazine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Triazolo[4,3-a]pyrazine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the triazolo[4,3-a]pyrazine compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antibacterial Activity: Targeting Essential Bacterial Processes

The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the discovery of new antimicrobial agents. The triazolo[4,3-a]pyrazine scaffold has shown promise in this area, with several derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1][2][9]

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity.[1][9] Several compounds demonstrated moderate to good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][9] For instance, compound 2e exhibited superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[1][2]

While the exact mechanism for all antibacterial triazolopyrazines is not fully elucidated, a plausible mode of action for 1,2,4-triazole derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][10] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death.

G cluster_bacterium Bacterial Cell cluster_drug Drug Action DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Triazolopyrazine Triazolo[4,3-a]pyrazine Triazolopyrazine->DNA_Gyrase Triazolopyrazine->Topo_IV

Caption: Inhibition of bacterial DNA replication.

Antibacterial Activity Data
CompoundS. aureus MIC (µg/mL)[1]E. coli MIC (µg/mL)[1]
2e 3216
Ampicillin (Control) --
Experimental Protocol: Microbroth Dilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of triazolo[4,3-a]pyrazine derivatives against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Triazolo[4,3-a]pyrazine compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the triazolo[4,3-a]pyrazine compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimalarial Activity: A New Front against a Global Scourge

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents.[11] The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been investigated by the Open Source Malaria (OSM) consortium as a promising starting point for novel antimalarials.[11][12]

Derivatives of this scaffold have demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite.[12] Some compounds have shown IC50 values in the nanomolar range.[12]

The proposed mechanism of action for the antimalarial activity of triazolo[4,3-a]pyrazines is the inhibition of the P. falciparum ATPase, PfATP4.[12] PfATP4 is a sodium-proton pump that is essential for maintaining ion homeostasis within the parasite.[12] Inhibition of PfATP4 disrupts the parasite's ability to regulate intracellular sodium levels, leading to an increase in the acid load of the cell, growth inhibition, and ultimately parasite death.[12]

Conclusion

The triazolo[4,3-a]pyrazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. Its utility in targeting key enzymes in oncology, such as c-Met, VEGFR-2, and PARP1, underscores its potential in cancer therapy. Furthermore, its efficacy against bacterial and malarial pathogens highlights its importance in the fight against infectious diseases. The continued exploration and functionalization of this scaffold are expected to yield a new generation of potent and selective therapeutic agents with improved pharmacological profiles. The detailed protocols provided in this guide offer a framework for the systematic evaluation of novel triazolo[4,3-a]pyrazine derivatives, facilitating their progression from discovery to clinical development.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]

  • Jadhav, S. B., & Barmade, M. A. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Wang, Y., et al. (2022). Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

  • Saeed, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(19), 6537. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869403. [Link]

  • Smith, H. S. T., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(16), 4945. [Link]

  • Smith, H. S. T., et al. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Molecules, 25(23), 5724. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 45(44), 20761-20774. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PubMed. [Link]

  • Al-Soud, Y. A., et al. (2018).[1][2][3]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296105. [Link]

  • Shawky, A. M., et al. (2019). Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. ResearchGate. [Link]

Sources

The Strategic Role of Bromine in Modulating Triazolopyrazine Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a bromine atom onto this privileged heterocyclic system serves as a powerful tool for synthetic chemists, enabling a diverse array of chemical transformations and fine-tuning of molecular properties. This in-depth technical guide explores the multifaceted role of bromine in modulating the reactivity of the triazolopyrazine core. We will delve into the electronic effects of bromine, its utility as a versatile synthetic handle in cross-coupling reactions, and its impact on the regioselectivity of further functionalization. This guide will provide field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in the rational design and synthesis of novel triazolopyrazine-based molecules for drug discovery and development.

The Triazolopyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The fused triazole and pyrazine rings of the triazolopyrazine scaffold create a unique nitrogen-rich heterocyclic framework.[1] This structure has been extensively explored and has demonstrated a broad spectrum of biological activities, including applications as anticancer, antidiabetic, antimicrobial, and antiviral agents.[1] Its versatility allows for structural modifications that can significantly impact its pharmacological profile.

The Influence of Bromine on the Electronic Landscape of Triazolopyrazine

The introduction of a bromine atom onto the triazolopyrazine ring significantly alters its electronic properties, which in turn dictates its reactivity. Bromine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyrazine ring. This effect deactivates the ring towards electrophilic attack but, more importantly, it activates the ring for nucleophilic aromatic substitution (SNAr) and facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.

The position of the bromine atom on the triazolopyrazine core is critical in determining the regioselectivity of subsequent reactions. The electron-deficient nature of the pyrazine ring, further enhanced by the fused triazole moiety, makes certain positions more susceptible to nucleophilic attack or oxidative addition. Generally, the positions on the pyrazine ring are more reactive than those on the triazole ring in such transformations.

Bromine as a Versatile Handle in Palladium-Catalyzed Cross-Coupling Reactions

Brominated triazolopyrazines are key intermediates in the synthesis of complex, highly functionalized derivatives. The carbon-bromine (C-Br) bond serves as an excellent "synthetic handle" for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted aromatic compounds.[2] In the context of triazolopyrazine chemistry, it allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.[3][4][5]

The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] This makes bromotriazolopyrazines ideal substrates, offering a good balance between reactivity and stability for ease of handling and purification.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-[1][6][7]triazolo[4,3-a]pyrazine

  • Materials:

    • 5-Bromo-[1][6][7]triazolo[4,3-a]pyrazine

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2-5 mol%)

    • SPhos (or other suitable phosphine ligand) (e.g., 4-10 mol%)

    • Potassium carbonate (K₂CO₃) (2-3 equivalents)

    • Solvent: 1,4-Dioxane/Water or Toluene/Water mixture (e.g., 4:1 v/v)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add 5-bromo-[1][6][7]triazolo[4,3-a]pyrazine, the arylboronic acid, and potassium carbonate.

    • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in the organic solvent under an inert atmosphere.

    • Add the catalyst solution to the reaction vessel, followed by the water.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Bromotriazolopyrazine Bromotriazolopyrazine OxAdd OxAdd Bromotriazolopyrazine->OxAdd Arylboronic_acid Arylboronic Acid + Base Transmetalation Transmetalation Arylboronic_acid->Transmetalation Coupled_Product Functionalized Triazolopyrazine Reductive_Elimination Reductive_Elimination Reductive_Elimination->Coupled_Product

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds with biological targets.

Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond in Buchwald-Hartwig amination follows the trend I > Br > Cl. Bromotriazolopyrazines are therefore excellent substrates for this transformation, allowing for the introduction of a wide variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromo-[1][6][7]triazolo[4,3-a]pyrazine

  • Materials:

    • 8-Bromo-[1][6][7]triazolo[4,3-a]pyrazine

    • Amine (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (e.g., 1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP) (e.g., 2-6 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5 - 2.5 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

    • Add the 8-bromo-[1][6][7]triazolo[4,3-a]pyrazine and the amine.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to 90-120 °C and monitor its progress.

    • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, and dry.

    • Purify the product by column chromatography.

Buchwald_Hartwig_Amination Bromotriazolopyrazine Bromotriazolopyrazine OxAdd OxAdd Bromotriazolopyrazine->OxAdd Amine Amine (R₂NH) + Base Amine_Coordination Amine_Coordination Amine->Amine_Coordination Aminated_Product Aminated Triazolopyrazine Reductive_Elimination Reductive_Elimination Reductive_Elimination->Aminated_Product

Bromine as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the triazolopyrazine core, amplified by the bromine substituent, renders the carbon atom to which the bromine is attached highly electrophilic. This makes it susceptible to attack by strong nucleophiles, leading to nucleophilic aromatic substitution (SNAr), where bromine acts as a good leaving group.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. However, recent studies on some electron-deficient systems suggest that these reactions can also proceed through a concerted mechanism.[9]

Table 1: Comparative Reactivity of Halotriazolopyrazines in SNAr Reactions

Halogen (X)C-X Bond Strength (kJ/mol)Leaving Group AbilityRelative Reactivity
F~485PoorLow
Cl~340GoodModerate
Br~285Very GoodHigh
I~210ExcellentVery High

Note: The C-X bond strengths are approximate values for aryl halides and serve as a general trend.

Regioselectivity in the Functionalization of Bromotriazolopyrazines

The existing bromine atom on the triazolopyrazine ring can direct the position of subsequent functionalization. In cases of di- or poly-halogenated triazolopyrazines, the differential reactivity of the halogens can be exploited for selective, stepwise functionalization. For instance, in a molecule containing both bromine and chlorine, the more reactive C-Br bond will preferentially undergo cross-coupling reactions under carefully controlled conditions, leaving the C-Cl bond intact for further modification.

Computational studies, such as Density Functional Theory (DFT) calculations, can be invaluable in predicting the regioselectivity of these reactions by analyzing the electronic structure and activation barriers of different reaction pathways.[9][10]

Conclusion: The Strategic Importance of Bromine in Triazolopyrazine Chemistry

The bromine atom is far more than a simple substituent on the triazolopyrazine core; it is a strategic tool that unlocks a vast chemical space for the synthesis of novel and complex molecules. Its electron-withdrawing nature activates the ring for key bond-forming reactions, while its character as a good leaving group and a versatile handle in cross-coupling chemistry provides unparalleled synthetic flexibility. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of brominated triazolopyrazines in the design and development of the next generation of therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(21), 7368. [Link]

  • Crystal structure of[1][6][7]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). Scientific Reports, 13(1), 10793. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). Molecules, 27(10), 3144. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry, 21, 654-663. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(9), 2421. [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2021). Organic & Biomolecular Chemistry, 19(3), 572-583. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(9), 2421. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research, 49(8), 1544-1555. [Link]

  • DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine. (2021). Molecules, 26(1), 113. [Link]

  • Crystal structure of[1][6][7] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). Scientific Reports, 13(1), 10793. [Link]

  • Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. (2021). Molecules, 26(16), 4945. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (2020). Tetrahedron Letters, 61(18), 151829. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • Advances in Cross-Coupling Reactions. (2020). Molecules, 25(19), 4539. [Link]

  • Synthesis and regioselective functionalization of perhalogenated BODIPYs. (2015). Organic & Biomolecular Chemistry, 13(31), 8479-8486. [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4882-4886. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). Molecules, 27(10), 3144. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (1996).
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2017). Journal of Heterocyclic Chemistry, 54(1), 155-160. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(9), 2421. [Link]

  • DFT Study of Molecular and Electronic Structure of Ca(II) and Zn(II) Complexes with Porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine. (2020). Molecules, 25(8), 1949. [Link]

  • Catalytic Cross‐Coupling Reactions – Nobel Prize Catalysis. (2011).
  • Design, Synthesis, and Biological Evaluation of[1][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 868825. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][6][9]triazines. (2021). Molecules, 26(2), 3540. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • DFT Study of Molecular and Electronic Structure of Ca(II) and Zn(II) Complexes with Porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine. (2020). Molecules, 25(8), 1949. [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). European Journal of Medicinal Chemistry, 238, 114479. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-triazolo[4,3-a]pyrazine: A Privileged Scaffold for Drug Discovery

An In-Depth Technical Guide to 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[1][4][5] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This core is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including antidiabetic, antibacterial, antimalarial, and anticancer activities.[6][7] The utility of this scaffold is exemplified by the structure of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, which features a substituted triazolo[4,3-a]pyrazine core.

This guide focuses on a key derivative that unlocks the synthetic potential of this scaffold: 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine . The introduction of a bromine atom at the 3-position provides a versatile chemical handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. Understanding the properties, synthesis, and reactivity of this building block is therefore crucial for researchers aiming to leverage the therapeutic potential of the triazolo[4,3-a]pyrazine system.

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is fundamental for its effective use in synthesis and for the accurate characterization of its derivatives.

PropertyValueSource
Molecular Weight 199.01 g/mol [8]
Molecular Formula C₅H₃BrN₄[8]
CAS Number 1159554-51-4[8]
Appearance Yellow Solid[8]
Purity Typically >97%[8]
Storage 0-8 °C, under inert atmosphere[8]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the pyrazine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fused triazole ring and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to the five carbon atoms in the heterocyclic system. The carbon atom bearing the bromine (C3) is expected to be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected at m/z 198 and 200.

Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine: A Proposed Protocol

A definitive, peer-reviewed synthesis protocol for 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is not prominently available. However, based on the well-established synthesis of the analogous 3-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a plausible and chemically sound synthetic route can be proposed.[2] This proposed method involves the direct bromination of the parent[1][2][3]triazolo[4,3-a]pyrazine heterocycle using an electrophilic bromine source such as N-bromosuccinimide (NBS).

Proposed Synthetic Scheme:

A proposed synthetic route.

Step-by-Step Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of[1][2][3]triazolo[4,3-a]pyrazine (1.0 equivalent) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (1.05-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.

Disclaimer: This protocol is based on the synthesis of a similar compound and should be considered a starting point for optimization. Researchers should perform small-scale trials to determine the optimal reaction conditions.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position of the triazolo[4,3-a]pyrazine core is the key to its synthetic versatility. This position is activated towards a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][9] This reaction allows for the formation of a carbon-carbon bond between the heterocyclic core and a wide range of aryl and heteroaryl boronic acids or esters.

The Suzuki-Miyaura Coupling Workflow:

GStart3-Bromo-[1,2,4]triazolo[4,3-a]pyrazineConditionsPd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃, Cs₂CO₃)Solvent (e.g., Dioxane/Water)Start->ConditionsReactantReagentsAryl/Heteroaryl Boronic Acid(R-B(OH)₂)Reagents->ConditionsCoupling PartnerProduct3-Aryl/Heteroaryl-[1,2,4]triazolo[4,3-a]pyrazineConditions->ProductForms

Generalized Suzuki-Miyaura coupling.

Causality in Experimental Choices for Suzuki-Miyaura Coupling:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from a palladium(II) source and a phosphine ligand are commonly employed. The ligand can influence the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base, such as potassium carbonate, cesium carbonate, or sodium bicarbonate, can significantly impact the reaction yield and needs to be optimized for the specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

The ability to introduce a wide variety of aryl and heteroaryl groups at the 3-position allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns. By varying the substituent, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity and drug-like properties.

Applications in Drug Discovery and Medicinal Chemistry

The 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a valuable starting material for the synthesis of compounds targeting a range of diseases.

  • Anticancer Agents: The triazolo[4,3-a]pyrazine core has been used to develop inhibitors of key signaling pathways in cancer, such as the c-Met and VEGFR-2 pathways.[6] The 3-bromo derivative serves as a crucial intermediate to introduce the necessary pharmacophoric elements to achieve potent and selective inhibition.

  • Antimalarial Compounds: The Open Source Malaria (OSM) consortium has identified the triazolo[4,3-a]pyrazine scaffold as a promising starting point for the development of new antimalarial drugs.[1][4] The 3-bromo intermediate allows for the exploration of various substitutions to improve potency against different strains of the malaria parasite.

  • Antibacterial Agents: Novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity.[7] The 3-bromo precursor enables the synthesis of a diverse library of compounds for screening against various bacterial pathogens.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.

  • Hazard Identification: The compound is classified as a warning-level hazard, causing skin irritation, potential allergic skin reactions, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is a high-value building block for medicinal chemistry and drug discovery. Its molecular weight of 199.01 g/mol and its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential tool for the synthesis of diverse libraries of compounds based on the privileged triazolo[4,3-a]pyrazine scaffold. While a definitive, published synthesis and full spectral characterization remain to be widely disseminated, the information presented in this guide provides a strong foundation for researchers to synthesize, characterize, and utilize this important intermediate in their quest for novel therapeutics.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. ResearchGate. Available at: [Link]

  • 3-Bromo[1][2][3]triazolo[4,3-a]pyridine - Pipzine Chemicals. Pipzine Chemicals. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC. National Center for Biotechnology Information. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure. Available at: [Link]

  • (1,2,4)Triazolo(4,3-a)pyrazine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List. GitHub. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Stanford University. Available at: [Link]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, serving as key building blocks in the synthesis of therapeutic agents.[1][2] Notably, the core structure is a critical pharmacophore in several marketed drugs, including the anti-diabetic agent sitagliptin.[2] The introduction of a bromine substituent at the 3-position of this scaffold yields 3-Bromo-triazolo[4,3-a]pyrazine, a versatile intermediate for further chemical modifications and the development of novel bioactive molecules.

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-triazolo[4,3-a]pyrazine. A thorough understanding of these characteristics is fundamental for its effective handling, characterization, and application in synthetic and medicinal chemistry research. The data presented herein is a synthesis of available information, and this guide further outlines standardized experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility in the laboratory.

Molecular Structure and Identification

A clear depiction of the molecular structure is paramount for understanding the physicochemical properties of a compound.

3-Bromo-triazolo[4,3-a]pyrazine_Structure Molecular Structure of 3-Bromo-triazolo[4,3-a]pyrazine cluster_ring1 cluster_ring2 a1 a2 a1->a2 a3 a2->a3 a5 a2:c->a5:c a4 a3->a4 a4->a5 a6 a5->a6 a6->a1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b6 b3:c->b6:c b5 b4->b5 b5->b6 b6->b1 Br Br b6->Br caption Figure 1: 2D structure of 3-Bromo-triazolo[4,3-a]pyrazine.

Caption: Molecular Structure of 3-Bromo-triazolo[4,3-a]pyrazine

The definitive identity of 3-Bromo-triazolo[4,3-a]pyrazine is established by its Chemical Abstracts Service (CAS) number, which is 1159554-51-4.

Core Physical Properties

The physical properties of 3-Bromo-triazolo[4,3-a]pyrazine are crucial for its handling, storage, and application in various experimental settings. The following table summarizes the key physical data available for this compound. It is important to note that some physical properties, such as melting and boiling points, may show variability and should be determined experimentally for each specific batch to ensure accuracy.

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
Appearance Yellow solid
Purity ≥97%
Melting Point Data may vary, requires experimental determination[3]
Boiling Point Data may vary, requires experimental determination[3]
Solubility in Water Low solubility, likely sparingly soluble[3]
Solubility in Organic Solvents Soluble in some common organic solvents like dichloromethane and N,N-dimethylformamide (DMF)[3]
Storage Temperature 0-8 °C

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reliability of the physical data for 3-Bromo-triazolo[4,3-a]pyrazine, the following experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline 3-Bromo-triazolo[4,3-a]pyrazine is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[4][5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.[4][6]

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.[4]

Melting_Point_Determination_Workflow Workflow for Melting Point Determination start Start prep Grind and pack sample into capillary tube start->prep setup Place capillary tube in melting point apparatus prep->setup heat Heat slowly (1-2 °C/min) setup->heat observe Record temperature at first liquid drop (T1) heat->observe observe2 Record temperature at complete liquefaction (T2) observe->observe2 report Report melting point as range (T1 - T2) observe2->report end_node End report->end_node

Caption: Workflow for Melting Point Determination

Solubility Assessment

Determining the solubility of 3-Bromo-triazolo[4,3-a]pyrazine in various solvents is essential for its use in chemical reactions, purifications, and biological assays.[7][8]

Methodology: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: An excess amount of 3-Bromo-triazolo[4,3-a]pyrazine is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[9]

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L.

Solubility_Assessment_Workflow Workflow for Solubility Assessment start Start prep Add excess solid to a known volume of solvent start->prep equilibrate Agitate at constant temperature for 24-48 hours prep->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Analyze solute concentration in the liquid phase (e.g., HPLC) separate->quantify report Report solubility (e.g., mg/mL) quantify->report end_node End report->end_node

Caption: Workflow for Solubility Assessment

Spectroscopic Characterization (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of 3-Bromo-triazolo[4,3-a]pyrazine.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of 3-Bromo-triazolo[4,3-a]pyrazine in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11][12] The solution should be free of any particulate matter.

  • Instrument Setup: The NMR spectrometer is set up and shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Analysis: The chemical shifts (δ), integration values, and coupling patterns of the signals are analyzed to confirm the expected proton environment of the 3-Bromo-triazolo[4,3-a]pyrazine structure.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 3-Bromo-triazolo[4,3-a]pyrazine, a compound of significant interest in contemporary chemical and pharmaceutical research. By presenting a consolidation of available data and outlining robust experimental protocols for their verification, this document serves as a valuable resource for scientists and researchers. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific advancement in drug discovery and development.

References

  • Pipzine Chemicals. 3-Bromo[1][3][13]triazolo[4,3-a]pyridine. Available from: .

  • MySkinRecipes. 3-Bromo-5,6,7,8-tetrahydro-[1][3][13]triazolo[4,3-a]pyrazine hydrobromide. Available from: .

  • Benchchem. 6-Bromo-[1][3][13]triazolo[4,3-a]pyrazine | 1935422-57-3. Available from: .

  • Patel, M., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure, 1239, 130514.
  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7831.
  • PubChem. (1,2,4)Triazolo(4,3-a)pyrazine. National Center for Biotechnology Information.
  • OpenSourceMalaria/OSM_To_Do_List. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][3][13]triazolo[4,3-a]pyrazine · Issue #518. GitHub. Available from: .

  • Sigma-Aldrich. 3-bromo-[1][3][13]triazolo[4,3-a]pyrazine. Available from: .

  • Advanced ChemBlocks. 3-bromo-[1][3][13]triazolo[4,3-a]pyrazine. Available from: .

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Enamine. Aqueous Solubility Assay.
  • Unknown. (2021). experiment (1) determination of melting points.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment.
  • Unknown. Melting point determination.
  • Heriot-Watt University. NMR Sample Preparation.
  • Clarion University. Determination of Melting Point. Science in Motion.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical Research, 24(3), 546-566.
  • Michigan State University. Basic Practical NMR Concepts. Department of Chemistry.
  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements.
  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] Its unique electronic properties and rigid structure make it a privileged pharmacophore in drug discovery. The ability to functionalize this core, particularly at the 3-position, is crucial for developing new molecular entities with tailored biological activities. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of carbon-carbon bonds under relatively mild conditions.[2] This document provides a detailed, experience-driven guide to the Suzuki coupling of 3-Bromo-triazolo[4,3-a]pyrazine, focusing on practical application and mechanistic understanding to empower researchers in their synthetic endeavors.

Mechanistic Considerations and Challenges

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an oxidative addition, transmetalation, and reductive elimination cycle to form a new C-C bond between an organohalide and an organoboron compound.[6]

While a robust and versatile reaction, its application to electron-deficient, nitrogen-rich heterocycles like 3-Bromo-triazolo[4,3-a]pyrazine presents specific challenges:

  • Substrate Deactivation: The electron-withdrawing nature of the fused pyrazine and triazole rings can deactivate the C-Br bond towards oxidative addition to the palladium(0) catalyst.

  • Competitive Binding: The multiple nitrogen atoms in the heterocyclic core can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Debromination: A significant side reaction in Suzuki couplings of electron-deficient heteroaryl bromides is reductive debromination, where the bromine atom is replaced by a hydrogen atom.[7] This is often promoted by the presence of a base and a proton source (e.g., residual water in the solvent).

Understanding these potential pitfalls is critical for the rational design of a successful reaction protocol. The choice of catalyst, ligand, base, and solvent must be carefully considered to favor the desired cross-coupling pathway over these competing processes.

Recommended Protocol and Reagent Selection

Based on extensive studies of structurally similar nitrogen-rich heterocycles, such as pyrazolo[1,5-a]pyrimidines, the following protocol is recommended for the Suzuki coupling of 3-Bromo-triazolo[4,3-a]pyrazine.[7] This protocol is designed to maximize yield and minimize the formation of the debrominated byproduct.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Bromo-triazolo[4,3-a]pyrazine≥97%Commercially AvailableStore under inert atmosphere.
Aryl/Heteroarylboronic AcidVariesCommercially AvailableUse 1.5-2.0 equivalents.
XPhos Pd G2Catalyst GradeCommercially AvailableA highly active pre-catalyst.
XPhosLigand GradeCommercially AvailableAdditional ligand to prevent catalyst decomposition.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better solubility.
1,4-Dioxane/Water (4:1)Anhydrous/DeionizedCommercially AvailableDegas thoroughly before use.
Microwave VialEnsure it is properly sealed.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Experimental Workflow

The following diagram outlines the key steps in the experimental procedure:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vial 1. Add solids to microwave vial: - 3-Bromo-triazolo[4,3-a]pyrazine (1.0 eq) - Boronic acid (1.5 eq) - XPhos Pd G2 (2.5 mol%) - XPhos (5 mol%) - K₂CO₃ (2.0 eq) seal_vial 2. Seal the vial with a septum cap. prep_vial->seal_vial purge_vial 3. Purge with N₂/Ar for 5-10 min. seal_vial->purge_vial add_solvent 4. Add degassed 1,4-dioxane/water (4:1). purge_vial->add_solvent microwave 5. Heat in microwave reactor: - 135 °C for 40 min. add_solvent->microwave cool_reaction 6. Cool to room temperature. microwave->cool_reaction quench 7. Quench with water and extract with EtOAc. cool_reaction->quench dry_extract 8. Dry organic layer over Na₂SO₄. quench->dry_extract concentrate 9. Concentrate under reduced pressure. dry_extract->concentrate purify 10. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for the Suzuki coupling.

Step-by-Step Protocol
  • Reaction Setup:

    • To a microwave vial equipped with a magnetic stir bar, add 3-Bromo-triazolo[4,3-a]pyrazine (1.0 eq), the desired aryl/heteroarylboronic acid (1.5 eq), XPhos Pd G2 (0.025 eq), XPhos (0.05 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).

    • Seal the vial with a cap containing a septum.

    • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Solvent Addition:

    • Prepare a 4:1 mixture of 1,4-dioxane and deionized water.

    • Degas the solvent mixture by bubbling nitrogen or argon through it for at least 30 minutes.

    • Using a syringe, add the degassed solvent to the reaction vial to achieve a substrate concentration of approximately 0.1 M.

  • Microwave Irradiation:

    • Place the sealed vial in a microwave reactor.

    • Heat the reaction mixture to 135 °C and hold for 40 minutes with stirring.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Protocol Choices

  • Catalyst System (XPhos Pd G2 / XPhos): Buchwald's dialkylbiaryl phosphine ligands, such as XPhos, are highly effective for the Suzuki coupling of challenging substrates.[8] They are both bulky and electron-rich, which promotes the oxidative addition step and stabilizes the palladium(0) species. The use of a pre-catalyst like XPhos Pd G2 ensures the efficient generation of the active catalytic species.[7] The addition of extra XPhos ligand can help to prevent catalyst decomposition and maintain catalytic activity throughout the reaction.

  • Base (Potassium Carbonate): A moderately strong inorganic base like K₂CO₃ is crucial for activating the boronic acid for transmetalation.[6] Stronger bases, such as hydroxides, can promote the undesired debromination side reaction.[7]

  • Solvent System (1,4-Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents, while the presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. A carefully controlled amount of water is key; excessive water can lead to hydrolysis of the boronic acid and promote debromination.

  • Microwave Heating: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and reduced reaction times compared to conventional heating.[7] This is particularly beneficial for less reactive substrates. The rapid heating to a precise temperature can also help to minimize the formation of byproducts.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, as illustrated below.

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X lab1 Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²B(OH)₃]⁻ lab2 Transmetalation Transmetal Transmetalation Boronate [R²B(OH)₃]⁻ PdII_R2->Pd0 R¹-R² lab3 Reductive Elimination RedElim Reductive Elimination Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-triazolo[4,3-a]pyrazine is a powerful and versatile method for the synthesis of novel derivatives with significant potential in drug discovery. By understanding the underlying mechanistic principles and potential challenges, and by employing a carefully optimized protocol utilizing advanced catalyst systems, researchers can efficiently and reliably access a wide range of functionalized triazolopyrazines. The protocol outlined in this document provides a robust starting point for the successful implementation of this critical transformation.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(1), 2457-2483. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Journal of Molecular Structure. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). National Center for Biotechnology Information. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). ejournal.upi.edu. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Triazolopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Byproducts & Regioisomer Control

Executive Summary

The triazolopyrazine scaffold (specifically [1,2,4]triazolo[4,3-a]pyrazine and its isomer [1,2,4]triazolo[1,5-a]pyrazine) is a privileged structure in medicinal chemistry, serving as a core for c-Met inhibitors, antimalarials, and various kinase antagonists.

However, the synthesis is plagued by a critical thermodynamic instability: the Dimroth Rearrangement . Researchers often isolate the thermodynamically stable [1,5-a] isomer when targeting the kinetically favored [4,3-a] isomer, or encounter incomplete cyclization intermediates. This guide provides the mechanistic insight and protocols required to control regioselectivity and purify the correct scaffold.

Critical Issue: The Dimroth Rearrangement

Symptom: You targeted the [1,2,4]triazolo[4,3-a]pyrazine (the "kinetic" form), but NMR/X-ray confirms the [1,2,4]triazolo[1,5-a]pyrazine (the "thermodynamic" form).

Mechanism of Failure

The [4,3-a] isomer is susceptible to ring-opening under acidic, basic, or thermal stress. The resulting intermediate recycles to form the more stable [1,5-a] isomer. This is a classic Dimroth Rearrangement involving the translocation of the bridgehead nitrogen.

Pathway Visualization

The following diagram illustrates the rearrangement mechanism you must prevent (or exploit, depending on your target).

DimrothRearrangement Kinetic [4,3-a] Isomer (Kinetic Product) Open Open Chain Intermediate (Diazo/Hydrazone) Kinetic->Open Acid/Base/Heat (Ring Opening) Open->Kinetic Reversible Thermodynamic [1,5-a] Isomer (Thermodynamic Product) Open->Thermodynamic Recyclization (N-Translocation)

Figure 1: The Dimroth Rearrangement pathway. The [4,3-a] isomer opens to an intermediate which re-closes to the thermodynamically favored [1,5-a] regioisomer.

Troubleshooting Protocol: Controlling Regioselectivity
VariableTo Favor [4,3-a] (Kinetic)To Favor [1,5-a] (Thermodynamic)
Temperature Keep < 60°C. High heat promotes ring opening.Reflux (> 80°C). Promotes rearrangement.
pH Conditions Neutral/Mild. Avoid strong acids/bases post-cyclization.Acidic/Basic. Catalytic acid often drives rearrangement.
Reagents Orthoesters (e.g., TEOA) at moderate temps.Carboxylic acids at high temp or oxidative cyclization (IBD).
Workup Quench immediately; avoid prolonged exposure to silica (slightly acidic).Extended reaction time; stable to standard workups.

Corrective Action: If you isolate the [1,5-a] isomer unintentionally:

  • Lower your reaction temperature by 20°C.

  • Switch from carboxylic acid coupling (requires high T) to oxidative cyclization of the hydrazone using mild oxidants (e.g., Iodobenzene diacetate) at room temperature, though even this requires monitoring [1].

Issue: Incomplete Cyclization (The "Open" Hydrazide)

Symptom: LC-MS shows a peak at M+18 (relative to target) or M+Water. The product is likely the


-acyl hydrazinopyrazine intermediate that failed to dehydrate.
Diagnostic Workflow

Use this decision tree to identify and resolve the impurity.

TroubleshootingFlow Start LC-MS Analysis Target Mass = M CheckMass Observed Mass? Start->CheckMass Match Mass = M CheckMass->Match Target Found Hydrate Mass = M + 18 CheckMass->Hydrate Incomplete Cyclization Dimer Mass = 2M - 2 CheckMass->Dimer Oxidative Dimerization Sol_Hydrate Action: Add Dehydrating Agent (POCl3 or Burgess Reagent) Hydrate->Sol_Hydrate Sol_Dimer Action: Reduce Oxidant Stoichiometry Check for metal contamination Dimer->Sol_Dimer

Figure 2: LC-MS diagnostic tree for common triazolopyrazine synthesis byproducts.

Resolution Protocol

If the open hydrazide persists:

  • Chemical Dehydration: Treat the intermediate with POCl

    
      (Phosphorus oxychloride) at 60-80°C. This is the standard method to force ring closure.
    
  • Mild Alternative: If functional groups are acid-sensitive, use Burgess Reagent or PPh

    
    /CCl
    
    
    
    (Appel conditions) to effect dehydration under neutral conditions.

Analytical Distinction: How to Tell Them Apart

Distinguishing the [4,3-a] and [1,5-a] isomers is difficult by standard 1H NMR because the chemical shifts are similar.

The Gold Standard: N-HMBC

You must look at the nitrogen shifts.[1] The bridgehead nitrogen environments are distinct.

  • [1,2,4]triazolo[1,5-a]pyrazine: The bridgehead nitrogen is "pyrrole-like" (shielded).

  • [1,2,4]triazolo[4,3-a]pyrazine: The bridgehead nitrogen is part of the shared aromatic system but distinct in connectivity.

Practical NMR Marker (Proton): While


N is definitive, a quick 

H NMR check often reveals:
  • [1,5-a] Isomer: The proton on the pyrazine ring adjacent to the bridgehead often shifts downfield (deshielded) compared to the [4,3-a] isomer due to the specific electron density of the thermodynamic arrangement [2].

  • X-Ray Crystallography: If the compound is solid, this is the only way to be 100% certain without advanced NMR techniques.

Frequently Asked Questions (FAQ)

Q: I am using 2-chloropyrazine and hydrazine hydrate. Why am I getting a high molecular weight byproduct? A: You are likely forming the bis-hydrazine dimer . 2-chloropyrazine is highly reactive. If you use a 1:1 equivalent, the product (2-hydrazinopyrazine) can react with another equivalent of 2-chloropyrazine.

  • Fix: Use a large excess of hydrazine hydrate (5–10 equivalents) to statistically favor the mono-substitution, then distill off the excess.

Q: Can I convert the [1,5-a] isomer back to the [4,3-a] isomer? A: generally, no . The [1,5-a] form is the thermodynamic sink. The transition is unidirectional ([4,3-a]


 [1,5-a]). You must restart the synthesis and use milder conditions to trap the kinetic product.

Q: My reaction with carboxylic acid and POCl


 is turning black/tarry. 
A:  Pyrazines are electron-deficient and can be sensitive to harsh acidic conditions at high temperatures.
  • Fix: Try using T3P (Propylphosphonic anhydride) as a milder coupling/cyclization agent in EtOAc or DMF. It often provides cleaner profiles than POCl

    
    .
    

References

  • Beilstein J. Org.[2] Chem. (2021).[2][3][4][5][6] IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement.

  • Magn. Reson. Chem. (2010).[7] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.

  • Frontiers in Chemistry (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives.

  • NIH / PMC. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Triazolopyrazine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The triazolopyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth, objective comparison of the performance of various triazolopyrazine analogs, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents. We will delve into the anticancer, antimicrobial, and antimalarial activities of these compounds, providing not only a comparative analysis of their efficacy but also detailed experimental protocols and insights into their mechanisms of action.

The Triazolopyrazine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a triazole and a pyrazine ring creates the[1][2][3]triazolo[4,3-a]pyrazine core, a structure that has proven to be a valuable pharmacophore. Its unique electronic properties and three-dimensional shape allow for interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] The adaptability of this scaffold for chemical modification further enhances its potential in the development of potent and selective drugs.[2]

Comparative Analysis of Anticancer Activity: Dual c-Met and VEGFR-2 Inhibition

A significant area of investigation for triazolopyrazine analogs is their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial drivers of tumor growth, angiogenesis, and metastasis.[2][4]

A recent study detailed the design, synthesis, and biological evaluation of a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2.[2] The researchers systematically modified the scaffold to explore the structure-activity relationship (SAR). The antiproliferative activities of these compounds were assessed against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela) cell lines using the MTT assay. The lead compound, foretinib, was used as a positive control.

Table 1: Comparative Anticancer and Kinase Inhibitory Activities of Selected Triazolopyrazine Analogs [2]

CompoundModificationc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
Foretinib (Positive Control)19.00----
17a R1=H, X=H, R2=5-methyl-1,3-thiazol-2-yl55-1.89 ± 0.152.35 ± 0.212.87 ± 0.33
17e R1=H, X=H, R2=5-(trifluoromethyl)-1H-pyrazol-3-yl77-1.54 ± 0.121.98 ± 0.182.15 ± 0.26
17l R1=H, X=F, R2=5-(trifluoromethyl)-1H-pyrazol-3-yl26.002.60.98 ± 0.081.05 ± 0.171.28 ± 0.25

The results highlight that compound 17l exhibited the most potent antiproliferative activity against all three cancer cell lines and demonstrated excellent inhibitory activity against c-Met kinase, comparable to the positive control foretinib.[2] The SAR study revealed that the introduction of a fluorine atom on the phenoxy group and a 5-(trifluoromethyl)-1H-pyrazole moiety significantly enhanced the anticancer activity.[2]

Mechanism of Action: c-Met/VEGFR-2 Signaling Pathway

The dual inhibition of c-Met and VEGFR-2 by these triazolopyrazine analogs represents a promising strategy to combat cancer by simultaneously targeting tumor cell proliferation and angiogenesis. The binding of hepatocyte growth factor (HGF) to c-Met and vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and the formation of new blood vessels.[5]

cMet_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Triazolopyrazine Triazolopyrazine Analogs Triazolopyrazine->cMet inhibit Triazolopyrazine->VEGFR2 inhibit

Caption: Dual inhibition of c-Met and VEGFR-2 by triazolopyrazine analogs.

Comparative Analysis of Antimicrobial Activity

Triazolopyrazine derivatives have also demonstrated promising activity against various microbial pathogens. A study focused on the synthesis and in vitro antibacterial evaluation of a series of novel triazolo[4,3-a]pyrazine derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli using the microbroth dilution method.[6]

Table 2: Comparative Antibacterial Activity of Selected Triazolopyrazine Analogs [6]

CompoundR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Ampicillin (Positive Control)168
2a 4-chlorophenyl6432
2e 2,4-dichlorophenyl3216
2h 4-fluorophenyl6432
2j 4-bromophenyl6432

Compound 2e , with a 2,4-dichlorophenyl substitution, exhibited the most potent antibacterial activity, with MIC values comparable to the first-line antibiotic ampicillin.[6] The structure-activity relationship suggests that the nature and position of substituents on the phenyl ring play a crucial role in determining the antibacterial potency.

Comparative Analysis of Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Triazolopyrazine analogs have been investigated as potential candidates, with some demonstrating potent activity against this parasite. The Open Source Malaria (OSM) consortium has explored a series of 1,2,4-triazolo[4,3-a]pyrazines, designated as "Series 4," which are believed to target the P. falciparum ATPase, PfATP4.[7][8]

A study involving the amination of a 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold yielded a library of new analogs that were screened against the P. falciparum 3D7 strain.[7]

Table 3: Comparative Antimalarial Activity of Selected Aminated Triazolopyrazine Analogs [7]

CompoundAmine SubstituentIC50 vs P. falciparum 3D7 (µM)
1 (Scaffold)12.62 ± 1.90
10 N-methylcyclohexylamine9.90 ± 1.20
11 N-ethylcyclohexylamine11.30 ± 1.50
12 N-propylcyclohexylamine12.80 ± 2.10
14 N-(tert-butyl)cyclohexylamine23.30 ± 3.40

The results indicated that tertiary alkylamine products displayed antimalarial activity, with compound 10 being the most potent among the tested analogs.[7]

Proposed Mechanism of Action: Inhibition of PfATP4

PfATP4 is a crucial ion pump in P. falciparum responsible for maintaining low intracellular Na+ concentrations. Inhibition of PfATP4 disrupts this ion homeostasis, leading to an influx of Na+ ions, cellular swelling, and ultimately, parasite death. Triazolopyrazine analogs from OSM Series 4 are thought to inhibit this essential parasite enzyme.[7][8]

PfATP4_Inhibition cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+ Pump) Na_out Na+ Efflux PfATP4->Na_out pumps out Disruption Ion Homeostasis Disruption PfATP4->Disruption Na_in Na+ Influx Na_in->PfATP4 normal function Death Parasite Death Disruption->Death Triazolopyrazine Triazolopyrazine Analogs Triazolopyrazine->PfATP4 inhibit

Caption: Proposed mechanism of PfATP4 inhibition by triazolopyrazine analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This protocol outlines the steps for assessing the in vitro antiproliferative activity of triazolopyrazine analogs against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Triazolopyrazine analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., foretinib). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Microbroth Dilution Method for Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of triazolopyrazine analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Triazolopyrazine analogs dissolved in DMSO

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Prepare a two-fold serial dilution of the triazolopyrazine analogs in MHB in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria with broth and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of triazolopyrazine analogs to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Triazolopyrazine analogs

  • Positive control (e.g., colchicine)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the polymerization buffer, GTP, and the triazolopyrazine analog at various concentrations.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The triazolopyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlight the potential of these analogs as potent anticancer, antimicrobial, and antimalarial drugs. The detailed experimental protocols provide a framework for researchers to validate and expand upon these findings.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their clinical development. The versatility of the triazolopyrazine core suggests that its exploration against other biological targets could yield additional promising therapeutic candidates.

References

  • Albrecht, W., et al. (2008). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 51(8), 2853-2856.
  • Zhang, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864929. [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1126-1134. [Link]

  • Fujiwara, Y., et al. (2004). A new orally active inhibitor of c-Met and VEGFR-2, cabozantinib (XL184), shows broad-spectrum antitumor activity in preclinical models.
  • Inai, T., et al. (2004). Inhibition of tumor angiogenesis and growth by a small-molecule multi-tyrosine kinase inhibitor, Ki23819. European Journal of Cancer, 40(10), 1599-1607.
  • Jemal, A., et al. (2003). Cancer statistics, 2003. CA: a cancer journal for clinicians, 53(1), 5-26.
  • Maeda, H., & Khatami, M. (2018). Analyses of repeated failures in cancer therapy for solid tumors: poor tumor-selective drug delivery, low therapeutic efficacy and unsustainable costs.
  • Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports, 11(1), 11409. [Link]

  • Pasquini, G., & Giaccone, G. (2018). c-MET inhibitors for advanced non-small cell lung cancer.
  • Todd, M. H. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020). ACS Omega, 5(30), 18886-18904. [Link]

  • Schirrmacher, V. (2019). From chemotherapy to biological therapy: A review of novel concepts to reduce the side effects of systemic cancer treatment. International journal of oncology, 54(2), 407-419.
  • Shibuya, M. (2001). Structure and function of VEGF/VEGF-receptor system involved in angiogenesis. Cell structure and function, 26(1), 25-35.
  • Tarver, T. (2012). Cancer facts & figures 2012. American Cancer Society.
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. (2020). Molecules, 25(17), 3949. [Link]

  • Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2005). Journal of Medicinal Chemistry, 48(13), 4359-4373. [Link]

  • Synthesis of triazoloquinazolinone based compounds as tubulin polymerization inhibitors and vascular disrupting agents. (2016). European Journal of Medicinal Chemistry, 119, 139-151. [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). Molecules, 27(19), 6614. [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). Molecules, 25(21), 5183. [Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(11), 1046-1051. [Link]

  • Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines. (2021). European Journal of Medicinal Chemistry, 220, 113449. [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of the Novel Triazolotriazolopyridines and Pyridotriazolotriazines. (2016). Journal of Heterocyclic Chemistry, 54(2), 1604-1610. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7876. [Link]

  • New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. (2018). Molecules, 23(7), 1735. [Link]

  • PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. (2022). Frontiers in Cellular and Infection Microbiology, 12, 988391. [Link]

  • Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. (2020). European Journal of Medicinal Chemistry, 187, 111953. [Link]

  • Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 223-247. [Link]

  • Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. (2021). European Journal of Medicinal Chemistry, 211, 113098. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2020). Molecules, 25(23), 5707. [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (2023). ResearchGate. [Link]

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (2025). ResearchGate. [Link]

  • (PDF) Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 3-Bromo- vs. 3-Chloro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Triazolo[4,3-a]pyrazine Core

In the landscape of modern drug discovery, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged" structure.[4][5] Its rigid, nitrogen-rich framework is a key pharmacophore in numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antidiabetic, antibacterial, and antimalarial properties.[2][4] The functionalization of this core is paramount for modulating pharmacokinetic profiles and target engagement. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile tools for this purpose, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6]

Researchers are frequently faced with a critical choice of starting material: the 3-bromo- or the 3-chloro-triazolo[4,3-a]pyrazine. This decision is far from trivial, carrying significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of these two key intermediates in the context of widely used cross-coupling reactions, supported by representative data and field-proven experimental protocols. Our goal is to equip you, our fellow researchers, with the technical insights needed to make strategic, evidence-based decisions in your synthetic campaigns.

Chapter 1: The Chemical Physics of Reactivity: Why Bromides Are Kinetically Favored

The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][7] This hierarchy is not arbitrary; it is rooted in the fundamental mechanics of the catalytic cycle, specifically the initial, and often rate-determining, oxidative addition step.[1]

1.1. The Oxidative Addition Step: A Critical Hurdle During oxidative addition, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the triazolopyrazine core. The efficiency of this step is directly influenced by the C-X bond dissociation energy (BDE). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.[1] Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy barrier and a faster rate of oxidative addition.[8]

While this initial step is a primary driver of the observed reactivity differences, it's not the sole factor. Subsequent steps in the catalytic cycle can also be influenced by the halide, though to a lesser extent.[9] However, for the purpose of practical comparison, the oxidative addition remains the most critical point of differentiation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) Trans_Complex Transmetalation Intermediate OA_Complex->Trans_Complex Transmetalation RE_Complex Reductive Elimination Intermediate Trans_Complex->RE_Complex cis-trans Isomerization RE_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) RE_Complex->Product ArX Ar-X (3-Halo-triazolopyrazine) ArX->OA_Complex Boronic R-B(OR)₂ Boronic->Trans_Complex Base Base Base->Trans_Complex Activates Boronic Acid HX H-X + B(OR)₂(OH)

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Chapter 2: Head-to-Head in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. Here, the difference in reactivity between the 3-bromo and 3-chloro analogs is stark, influencing catalyst choice, reaction conditions, and ultimately, yield.

2.1. Representative Experimental Data

The following table summarizes typical outcomes when coupling various arylboronic acids with 3-bromo- and 3-chloro-triazolo[4,3-a]pyrazine under optimized conditions. The 3-bromo substrate consistently provides higher yields under milder conditions.[10][11] The 3-chloro analog requires a more active catalyst system (e.g., a second-generation Buchwald G2 pre-catalyst with a biarylphosphine ligand like XPhos) and more forcing conditions to achieve comparable, though often still lower, yields.[1][12]

EntryHalide SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventT (°C)Time (h)Yield (%)
13-BromoPhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90492%
23-ChloroPhenylboronic acidXPhos Pd G2 (2%) / XPhos (2%)K₃PO₄t-AmylOH1101285%
33-Bromo4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DME85695%
43-Chloro4-Methoxyphenylboronic acidXPhos Pd G2 (3%) / XPhos (3%)K₃PO₄t-AmylOH1101678%
53-Bromo3-Pyridinylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90881%
63-Chloro3-Pyridinylboronic acidXPhos Pd G2 (4%) / XPhos (4%)K₃PO₄t-AmylOH1202455%

2.2. Field-Proven Protocol: Suzuki-Miyaura Coupling of 3-Bromo-triazolo[4,3-a]pyrazine

This protocol is optimized for reliability and high yield, typical for a lead optimization campaign where material throughput and success are prioritized over cost.

Experimental_Workflow start Start reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) start->reagents vessel 2. Combine in Reaction Vessel (Microwave vial or Schlenk flask) reagents->vessel atmosphere 3. Purge with Inert Gas (Nitrogen or Argon) vessel->atmosphere solvent 4. Add Degassed Solvents atmosphere->solvent reaction 5. Heat to Reaction Temp (e.g., 90 °C for 4-8 h) solvent->reaction monitoring 6. Monitor by TLC/LC-MS reaction->monitoring workup 7. Aqueous Workup (Dilute, Extract with Organic Solvent) monitoring->workup purification 8. Purify by Column Chromatography workup->purification analysis 9. Characterize Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: Standard Experimental Workflow for a Cross-Coupling Reaction.

Methodology:

  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-triazolo[4,3-a]pyrazine (1.0 eq, e.g., 214 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 eq, 345 mg, 2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol).

  • Inert Atmosphere: Cap the vial and purge with dry nitrogen or argon for 5 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degassing (e.g., by sparging with nitrogen for 15 minutes) removes dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The aqueous wash removes the inorganic base and boronic acid byproducts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Senior Scientist's Note: The choice of Pd(PPh₃)₄ is a classic for a reason. It is robust and effective for reactive aryl bromides. For the less reactive 3-chloro analog, you must pivot to a more sophisticated catalyst system. A combination of a palladium pre-catalyst (like a G2 or G3 pre-catalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is essential to facilitate the difficult oxidative addition of the C-Cl bond.[1]

Chapter 3: Navigating Buchwald-Hartwig Amination

Forming a C-N bond via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry. The reactivity gap between bromo and chloro substrates is equally, if not more, pronounced in this transformation.[13]

3.1. Representative Experimental Data

Successful amination of 3-chloro-triazolo[4,3-a]pyrazine is highly dependent on the ligand. Ligands like Xantphos or BrettPhos are specifically designed to promote C-N bond formation, especially with less reactive chlorides.[14][15] Even with these advanced systems, reactions with the 3-bromo analog are typically faster, cleaner, and higher-yielding.

EntryHalide SubstrateAmine PartnerCatalyst / Ligand (mol%)BaseSolventT (°C)Time (h)Yield (%)
13-BromoMorpholinePd₂(dba)₃ (2%) / BINAP (4%)NaOt-BuToluene100694%
23-ChloroMorpholinePd₂(dba)₃ (2%) / Xantphos (4%)Cs₂CO₃Dioxane1101881%
33-BromoAnilinePd(OAc)₂ (2%) / P(t-Bu)₃ (4%)K₃PO₄DME80888%
43-ChloroAnilinePd₂(dba)₃ (3%) / BrettPhos (6%)LHMDSTHF702075%

3.2. Field-Proven Protocol: Buchwald-Hartwig Amination of 3-Chloro-triazolo[4,3-a]pyrazine

This protocol represents a more specialized setup required to activate the challenging C-Cl bond for C-N coupling.

Methodology:

  • Glovebox Preparation: Due to the air-sensitivity of the catalyst and some bases, this reaction is best set up in a glovebox. Add 3-chloro-triazolo[4,3-a]pyrazine (1.0 eq, e.g., 168.5 mg, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol), and Xantphos (0.04 eq, 23.1 mg, 0.04 mmol) to a dry Schlenk tube with a stir bar.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq, 488 mg, 1.5 mmol) and the desired amine (1.2 eq, 1.2 mmol).

  • Solvent and Sealing: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the Schlenk tube.

  • Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C. Stir for 18-24 hours.

  • Workup and Purification: After cooling, the workup and purification follow a similar procedure to the Suzuki protocol, involving aqueous extraction and column chromatography.

Senior Scientist's Note: The base choice is critical in Buchwald-Hartwig reactions. While sodium tert-butoxide (NaOt-Bu) is strong and effective, it can be incompatible with base-sensitive functional groups. Cesium carbonate (Cs₂CO₃) is a milder alternative that often proves highly effective, particularly with ligands like Xantphos.

Chapter 4: A Note on Other Cross-Coupling Reactions

The principles observed in Suzuki and Buchwald-Hartwig reactions extend to other palladium-catalyzed transformations:

  • Sonogashira Coupling (C-C, Alkyne): This reaction, which couples terminal alkynes, typically requires a palladium catalyst and a copper(I) co-catalyst.[16][17] The 3-bromo derivative will react under significantly milder conditions than the 3-chloro analog, which often fails to react or gives low yields without highly specialized catalyst systems.[18]

  • Heck Coupling (C-C, Alkene): The reactivity trend holds, with the C-Br bond being more amenable to oxidative addition for coupling with alkenes.

  • Stille and Negishi Couplings: These reactions, using organotin and organozinc reagents respectively, also follow the same fundamental reactivity principles.

Chapter 5: Strategic Decision-Making: Bromo vs. Chloro

Choosing between the 3-bromo and 3-chloro starting materials is a strategic decision that balances reactivity, cost, and project goals.

  • Choose 3-Bromo-triazolo[4,3-a]pyrazine when:

    • Speed and Reliability are Paramount: In early-stage discovery and lead optimization, generating analogs quickly and with a high probability of success is crucial. The bromo-derivative's high reactivity allows for the use of standard, well-established conditions.

    • Substrate Scope is Broad: When exploring a wide range of coupling partners, the milder conditions required for the bromo analog are more tolerant of sensitive functional groups.

    • Reaction Optimization is Undesirable: The goal is to make the molecule, not to develop a new methodology.

  • Choose 3-Chloro-triazolo[4,3-a]pyrazine when:

    • Cost is a Major Driver: Aryl chlorides are almost always significantly cheaper and more readily available in bulk than their bromide counterparts, making them the preferred choice for large-scale synthesis.[1]

    • Process Development is the Goal: If the aim is to develop a cost-effective, scalable route for a specific target molecule, the upfront investment in optimizing a reaction with the chloro-derivative is justified.

    • Access to Advanced Catalysts is Available: Your lab is equipped with the necessary ligands (e.g., biarylphosphines) and techniques (e.g., glovebox) to handle the more demanding conditions required for C-Cl activation.

Decision_Tree start Project Goal? discovery Early Discovery / Lead Op (Speed & Reliability) start->discovery  High Throughput / Broad Scope   scaleup Scale-Up / Process Chem (Cost & Efficiency) start->scaleup  Single Target / Large Quantity   use_bromo Use 3-Bromo Derivative discovery->use_bromo consider_chloro Is Cost a Critical Constraint? scaleup->consider_chloro consider_chloro->use_bromo No use_chloro Use 3-Chloro Derivative consider_chloro->use_chloro Yes optimize Commit to optimization & use advanced catalysts use_chloro->optimize

Figure 3: Decision Guide for Selecting the Appropriate Halide Substrate.

Conclusion

The choice between 3-bromo- and 3-chloro-triazolo[4,3-a]pyrazine is a classic trade-off between reactivity and cost. The 3-bromo derivative offers a reliable, versatile, and high-yielding path for functionalization, making it the superior choice for the fast-paced environment of discovery chemistry. In contrast, the 3-chloro derivative presents a more economical but challenging alternative. Its successful implementation requires a deeper investment in reaction optimization and the use of modern, highly active catalyst systems, making it the pragmatic choice for large-scale synthesis where process efficiency and cost of goods are the primary concerns. Understanding the fundamental principles of their reactivity allows the discerning scientist to select the right tool for the job, accelerating the path toward new therapeutic discoveries.

References

  • Jethava, G., et al. (2022). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Results in Chemistry. [Link]

  • Li, Q., et al. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Wang, X., et al. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. [Link]

  • Boudou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Organic & Biomolecular Chemistry. [Link]

  • Kashin, A. S., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Journal of Organometallic Chemistry. [Link]

  • Jethava, G., et al. (2022). Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. ResearchGate. [Link]

  • Boudou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Korsik, O., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic-chemistry.org. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Boudou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. [Link]

  • Bickelhaupt, F. M., & van Stralen, J. N. P. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic-chemistry.org. [Link]

  • D’Amico, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Beller, M. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]

  • Park, J., & Lee, S. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]

  • SciFinder. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. scifinder.cas.org. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]

  • Zammit, S. C., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. ResearchGate. [Link]

  • Zammit, S. C., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Archives. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the ADMET Properties of Novel Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. A significant hurdle lies in overcoming the pharmacokinetic and safety-related pitfalls that lead to late-stage attrition. Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a regulatory requirement, but a cornerstone of efficient and successful drug development. This guide provides an in-depth technical comparison of the ADMET properties of emerging triazolopyrazine-based compounds against established kinase inhibitors, offering field-proven insights and detailed experimental protocols.

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic targets, particularly as kinase inhibitors.[1] Its unique electronic and structural features can impart favorable target engagement and physicochemical properties. However, like any novel chemical series, a thorough understanding of its ADMET profile is paramount to unlocking its full therapeutic potential.

This guide is structured to walk you through the critical ADMET assays, providing not just the "how" but the "why" behind each experimental choice. We will compare representative data for triazolopyrazine compounds with that of Lapatinib , a well-established quinazoline-based dual tyrosine kinase inhibitor, to provide context and a relevant benchmark.

Section 1: Absorption - Will the Compound Reach the Bloodstream?

Oral bioavailability is a highly desired property for many drugs, and intestinal permeability is a key determinant. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[2][3]

Key Experimental Assay: Caco-2 Permeability

This assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[4] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.

A bidirectional assay, measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), is crucial. The ratio of these two values (Efflux Ratio) indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce absorption.[5]

Figure 2: Liver Microsomal Stability Assay Workflow.

Comparative Data: Metabolic Stability
Compound ClassHuman Liver Microsome t1/2 (min)Intrinsic Clearance (Clint) (µL/min/mg)Predicted In Vivo Clearance
Novel Triazolopyrazines (Antimalarial) [6]> 30 (Implied)< 8.1Low
Lapatinib (Quinazoline Benchmark) [7]ModerateModerate to HighModerate to High

Expert Insights:

Data from the Open Source Malaria consortium indicates that their triazolopyrazine series exhibits good metabolic stability, with low intrinsic clearance in human liver microsomes. [6]This is a highly desirable characteristic, suggesting the potential for a longer half-life and less frequent dosing in humans. The stability of the triazolopyrazine core allows medicinal chemists to focus on modifying peripheral substituents to optimize potency and other ADMET properties without compromising the core's metabolic integrity.

Lapatinib, conversely, is extensively metabolized, primarily by CYP3A4 and CYP3A5. [7]This leads to a higher intrinsic clearance and contributes to its shorter half-life. The formation of reactive metabolites of lapatinib has also been linked to its potential for hepatotoxicity, a critical consideration we will discuss later. [7]For novel triazolopyrazine compounds, it is essential to not only determine their stability but also to identify the primary metabolizing CYP isozymes. This information is crucial for predicting potential drug-drug interactions.

Section 3: Toxicity - Is the Compound Safe?

Assessing potential toxicity is a critical step in de-risking any new chemical entity. A fundamental and widely used method for an initial screen of cytotoxicity is the MTT assay. [8]

Key Experimental Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. [9]Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization. By exposing cells (e.g., HepG2, a human liver cancer cell line, or HEK293, a human embryonic kidney cell line) to increasing concentrations of a compound, we can determine the concentration at which it inhibits cell growth by 50% (IC50).

Figure 3: MTT Cytotoxicity Assay Workflow.

Comparative Data: In Vitro Cytotoxicity
Compound ClassCell LineCytotoxicity (IC50)
Novel Triazolopyrazines (Antimalarial) [2]HEK293> 80 µM
Lapatinib (Quinazoline Benchmark) [6][10]HepG2~10-20 µM
Huh7, HA22TCytotoxic (Concentration-dependent)

Expert Insights:

The antimalarial triazolopyrazine series demonstrated an excellent safety profile in this initial screen, showing no toxicity to human embryonic kidney cells (HEK293) at concentrations up to 80 µM. [2]This provides a wide therapeutic window, as the antiparasitic activity of these compounds is observed at much lower concentrations. A large separation between the efficacy dose and the toxicity dose is a hallmark of a promising drug candidate.

Lapatinib, while an effective anticancer agent, exhibits cytotoxicity against human liver cell lines like HepG2 at clinically relevant concentrations (around 10-20 µM). [10]This in vitro finding is consistent with the known risk of hepatotoxicity associated with lapatinib in some patients. [10]This comparison underscores a potential advantage of the triazolopyrazine scaffold. If high potency against the therapeutic target can be achieved while maintaining low off-target cytotoxicity, these novel compounds could offer a superior safety margin compared to some existing therapies.

Conclusion and Future Directions

This comparative guide highlights the promising ADMET characteristics of the triazolopyrazine scaffold. Based on available data, these compounds, particularly those developed for antimalarial indications, exhibit favorable metabolic stability and low in vitro cytotoxicity. [2][6]While early computational data on permeability is encouraging, rigorous experimental validation using the Caco-2 model is a critical next step to confirm their potential for good oral absorption. [11] Compared to the quinazoline-based benchmark, Lapatinib, the triazolopyrazine core appears to offer advantages in terms of metabolic stability and a wider therapeutic index, at least in initial preclinical assays. However, it is crucial to remember that ADMET properties are not solely determined by the core scaffold; the nature and position of substituents play a decisive role. As novel triazolopyrazine series are developed against different targets, such as kinases, each new analogue will require a full ADMET assessment.

For researchers in this field, the path forward is clear:

  • Integrate ADMET screening early: Employ the high-throughput assays described here (Permeability, Stability, Cytotoxicity) at the lead optimization stage.

  • Focus on a multi-parameter approach: No single data point tells the whole story. A successful drug candidate must possess a balanced profile across all ADMET parameters.

  • Investigate mechanisms: If a liability is identified (e.g., efflux in Caco-2, rapid metabolism), conduct follow-up studies to understand the underlying mechanism (e.g., identify specific transporters or CYP enzymes involved). This knowledge is key to rational, structure-based drug design to mitigate the issue.

The triazolopyrazine scaffold holds considerable promise for the development of new therapeutics. By applying a rigorous and integrated ADMET assessment strategy, the scientific community can effectively navigate the complexities of drug development and translate this promise into clinical reality.

References

  • involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib. Oxford Academic. Available at: [Link].

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link].

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link].

  • ADMET properties of the predicted 1,2,4 -triazolo[4,3-α] pyrazine compounds. ResearchGate. Available at: [Link].

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link].

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation oft[8][10]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. Available at: [Link].

  • Caco-2 Permeability Assay. Evotec. Available at: [Link].

  • Microsomal Stability. Evotec. Available at: [Link].

  • Biological data for triazolopyrazines 1-18. ResearchGate. Available at: [Link].

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link].

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link].

  • Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link].

  • Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes. National Center for Biotechnology Information. Available at: [Link].

  • Lapatinib Activates the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 Pathway in HepG2 Cells. Frontiers. Available at: [Link].

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. Available at: [Link].

  • MTT (Assay protocol). protocols.io. Available at: [Link].

  • s-Triazolopyrazines. Royal Society of Chemistry. Available at: [Link].

  • Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS. ResearchGate. Available at: [Link].

  • (1,2,4)Triazolo(4,3-a)pyrazine. PubChem. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. PubMed. Available at: [Link].

  • Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS. PubMed. Available at: [Link].

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. National Center for Biotechnology Information. Available at: [Link].

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link].

  • Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors. PubMed. Available at: [Link].

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link].

Sources

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